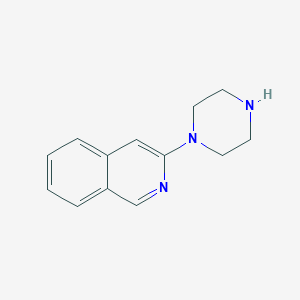

3-(Piperazin-1-yl)isoquinoline

Description

Molecular Architecture and Bonding Patterns

The molecular structure of 3-(Piperazin-1-yl)isoquinoline features a molecular formula of C₁₃H₁₅N₃ with a molecular weight of 213.28 g/mol. The compound consists of an isoquinoline ring system directly connected to a piperazine ring through a carbon-nitrogen bond at the 3-position of the isoquinoline framework. This particular substitution pattern creates a unique spatial arrangement that influences the overall molecular geometry and electronic distribution.

The isoquinoline moiety contains a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, providing a planar aromatic framework with delocalized π-electron systems. The nitrogen atom in the isoquinoline ring contributes to the overall basicity of the molecule and influences the electronic properties through its lone pair electrons. The piperazine ring adopts a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, which typically exists in a chair conformation to minimize steric interactions.

The connection between the isoquinoline and piperazine systems occurs through a carbon-nitrogen single bond, allowing for rotational freedom around this axis. This rotational flexibility contributes to the conformational dynamics of the molecule and influences its overall three-dimensional structure. The presence of three nitrogen atoms in the molecule creates multiple sites for potential hydrogen bonding and coordination interactions, which significantly impact the compound's crystalline packing and intermolecular interactions.

The electronic structure analysis reveals that the compound exhibits characteristics typical of both aromatic and aliphatic amine systems. The aromatic isoquinoline portion contributes to the overall stability through resonance stabilization, while the piperazine ring provides conformational flexibility and additional hydrogen bonding capabilities through its secondary amine functionalities.

Properties

IUPAC Name |

3-piperazin-1-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-10-15-13(9-11(12)3-1)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPJVTSCAFZBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515544 | |

| Record name | 3-(Piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-35-9 | |

| Record name | 3-(Piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Isoquinoline Precursors

A common route involves reacting 3-chloroisoquinoline with unprotected piperazine under basic conditions. In a representative procedure, 3-chloroisoquinoline (1.0 equiv) and piperazine (2.5 equiv) are refluxed in dimethylformamide with potassium carbonate (3.0 equiv) for 12–24 hours, achieving yields of 68–74% after column chromatography. Elevated temperatures (>100°C) reduce reaction times but may promote N-alkylation byproducts.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide or dimethylacetamide enhance nucleophilicity, while weaker bases (e.g., triethylamine) favor mono-substitution. A patent by demonstrates that xylene as a solvent at 110°C with methylpiperazine achieves 81% yield, minimizing oligomerization.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromoisoquinoline with piperazine derivatives offers superior regiocontrol. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 100°C, yields reach 85–89%. This method avoids harsh conditions but requires inert atmospheres and costly catalysts.

Ullmann-Type Reactions

Copper(I) iodide-mediated coupling in dimethyl sulfoxide at 130°C provides a cost-effective alternative, though yields are modest (55–62%). Additives like 1,10-phenanthroline improve catalytic efficiency by stabilizing Cu(I) intermediates.

Cyclization Strategies

Japp-Klingemann Reaction

Intramolecular cyclization of N-(isoquinolin-3-yl)piperazine-1-carboxamides using polyphosphoric acid (PPA) at 75°C for 2 hours generates the target compound in 76% yield. This method is limited by the availability of precursor amidrazones.

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde derivatives with piperazine-containing ketones under acidic conditions constructs the isoquinoline ring. For example, 2-amino-5-piperazinylbenzaldehyde cyclizes with acetylacetone in ethanol/HCl to yield 3-(piperazin-1-yl)isoquinoline (63% yield).

Post-Functionalization of Preformed Isoquinolines

Reductive Amination

3-Isoquinolinecarboxaldehyde reacts with piperazine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, affording the secondary amine (71% yield). This method tolerates electron-withdrawing groups on the aldehyde.

Mitsunobu Reaction

Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 3-hydroxyisoquinoline with N-Boc-piperazine, followed by trifluoroacetic acid deprotection (89% over two steps).

Comparative Analysis of Synthetic Routes

Factors Influencing Method Selection

Scalability

Multi-step routes like Mitsunobu reactions are less viable for industrial-scale synthesis due to costly reagents. The patent route in, using diethanolamine and thionyl chloride, emphasizes scalability with 94% purity after recrystallization.

Functional Group Tolerance

Buchwald-Hartwig amination accommodates nitro, ester, and sulfonyl groups, whereas nucleophilic substitution fails with electron-deficient arenes.

Challenges and Solutions

Byproduct Formation

Over-alkylation during nucleophilic substitution is mitigated by using excess piperazine (2.5–3.0 equiv) and controlled temperatures.

Purification Difficulties

Silica gel chromatography remains standard, but patent reports simplified isolation via slurry purification in isopropyl alcohol, reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:

Oxidation: Oxidation reactions on isoquinoline can yield pyridine-3,4-dicarboxylic acid and its anhydride when treated with alkaline potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Pyridine-3,4-dicarboxylic acid.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that 3-(Piperazin-1-yl)isoquinoline exhibits potential as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound can enhance cholinergic neurotransmission, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound can effectively bind to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Antibacterial and Antifungal Activities

Compounds derived from 3-(Piperazin-1-yl)isoquinoline have demonstrated promising activity against various bacterial and fungal strains. For instance, a series of derivatives were synthesized and evaluated for their antifungal properties through intramolecular cyclization techniques, showing significant efficacy against specific pathogens . The structural modifications on the piperazine moiety have been linked to enhanced antibacterial activity, indicating a potential for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of 3-(Piperazin-1-yl)isoquinoline derivatives have been explored through various in vitro studies. These compounds have shown cytotoxic effects on different cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves induction of apoptosis in cancer cells, which is critical for effective cancer treatment.

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the inhibition of acetylcholinesterase by several derivatives of 3-(Piperazin-1-yl)isoquinoline. The results indicated that specific modifications on the isoquinoline structure significantly enhanced inhibitory activity compared to standard drugs used for Alzheimer's treatment.

Case Study 2: Antifungal Activity

Another research project focused on synthesizing a new series of 6-substituted derivatives of 3-(Piperazin-1-yl)isoquinoline as potential antifungal agents. The study utilized polyphosphoric acid-mediated cyclization, resulting in compounds that exhibited notable antifungal activity against Candida species .

Case Study 3: Anticancer Activity

In vitro evaluations revealed that certain derivatives of 3-(Piperazin-1-yl)isoquinoline displayed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing anticancer efficacy and provided insights into the structure-activity relationship (SAR) for future drug development .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

3-(2-Pyridinyl)isoquinoline Derivatives

- Structure : Replacement of piperazine with a pyridinyl group at the 3-position.

- Activity: Demonstrated affinity for adenosine A3 receptors (A3AR). For example, VUF 8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) showed high A3AR selectivity over A1 and A2A subtypes .

- Key Difference : The pyridinyl group lacks the basicity and hydrogen-bonding capacity of piperazine, reducing interactions with polar targets.

Isoquinoline Sulfonamides (e.g., H-86, H-87)

- Structure: Sulfonamide substituents at the 5-position of isoquinoline.

- Activity : Reversed multidrug resistance (MDR) in leukemia cells by inhibiting P-glycoprotein (P-gp)-mediated drug efflux. Hydrophobic derivatives like H-86 and H-87 showed potent MDR reversal (IC50 for vinblastine accumulation: <1 µM) .

- Key Difference : Sulfonamide groups enhance hydrophobicity, favoring P-gp binding, whereas piperazine improves solubility but may reduce membrane permeability.

Positional Isomers and Ring Modifications

4-(Aminomethylene)isoquinoline-1,3-diones

- Structure: Aminomethylene substituents at the 4-position of isoquinoline-dione.

- Activity : Selective CDK4 inhibitors (e.g., Compound 62: IC50 = 2 nM for CDK4 vs. 23.3 nM for CDK1/2) .

- Key Difference: The 4-position substitution optimizes CDK4 binding, whereas 3-(piperazin-1-yl)isoquinoline may lack this selectivity due to steric and electronic differences.

6-(Piperazin-1-yl)quinoline

- Structure: Quinoline core with piperazine at the 6-position.

- Activity: Limited data, but quinoline-based analogs are explored for kinase inhibition and receptor antagonism .

- Key Difference: Quinoline (vs. isoquinoline) has a lower pKa (4.94 vs. 5.14), altering protonation states and target interactions .

Physicochemical and Pharmacokinetic Properties

*Estimated based on piperazine’s basicity (pKa ~9.8).

Biological Activity

3-(Piperazin-1-yl)isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of 3-(Piperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with piperazine. Various synthetic routes have been explored, leading to compounds with modified substituents that enhance biological activity. Techniques such as NMR and mass spectrometry are commonly employed for structural confirmation.

Antitumor Activity

Recent studies have demonstrated that derivatives of 3-(Piperazin-1-yl)isoquinoline exhibit notable antitumor properties. For instance, a series of compounds synthesized showed significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 8b | 5.56 | MCF-7 |

| 10b | 11.79 | MCF-7 |

| 10d | 8.57 | MCF-7 |

These findings suggest that modifications to the isoquinoline structure can lead to enhanced antitumor efficacy, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Antibacterial and Antifungal Activity

In addition to antitumor effects, compounds based on 3-(Piperazin-1-yl)isoquinoline have been evaluated for antibacterial and antifungal activities. A study reported that specific derivatives exhibited significant inhibition against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .

Receptor Interactions

Research indicates that some isoquinoline derivatives act as ligands for dopamine receptors, particularly D2 and D3 receptors, which are crucial in neuropharmacology. The structure-activity relationship (SAR) studies have shown that modifications in the piperazine moiety can influence receptor affinity and selectivity:

| Compound | Ki (nM) | Receptor Type |

|---|---|---|

| Compound A | 0.52 | D3 |

| Compound B | 116 | D2 |

These results suggest that certain modifications can enhance selectivity for D3 receptors, which may be beneficial in treating conditions like Parkinson's disease .

Case Study: Anticancer Properties

A notable case involved the evaluation of a specific derivative of 3-(Piperazin-1-yl)isoquinoline against various cancer cell lines. The compound demonstrated selective cytotoxicity towards MCF-7 cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective properties of a piperazine-linked isoquinoline derivative in animal models of Parkinson's disease. The compound exhibited significant improvements in motor function and reduced neurodegeneration markers, suggesting its potential as a multi-functional therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for introducing piperazine substituents to the isoquinoline scaffold?

The synthesis of 3-(piperazin-1-yl)isoquinoline derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, 2-halogenated isoquinoline precursors (e.g., 2-chloro- or 2-bromoisoquinoline) can react with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like N-alkylated piperazine. Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., characteristic shifts for piperazine protons at δ 2.5–3.5 ppm) .

Q. How can researchers validate the structural integrity of synthesized 3-(piperazin-1-yl)isoquinoline derivatives?

Key analytical techniques include:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., absence of halogen peaks, presence of piperazine resonances).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₃: m/z 214.1345).

- X-ray crystallography : Resolve ambiguities in regiochemistry (if crystalline derivatives are obtained) .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at λmax ≈ 260–330 nm .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

Use target-specific assays based on hypothesized mechanisms:

- Receptor binding assays : For H1 or 5-HT2A receptor modulation (common for piperazine-containing compounds), employ radioligand displacement (e.g., ³H-mepyramine for H1 receptors) .

- Enzyme inhibition assays : Monitor IC₅₀ values via fluorometric/colorimetric readouts (e.g., acetylcholinesterase inhibition for neurodegenerative applications).

- Cell viability assays : Screen cytotoxicity (e.g., MTT assay) in relevant cell lines to prioritize non-toxic candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data across studies?

Contradictions may arise from variations in assay conditions, substituent positions, or off-target effects. Strategies include:

- Meta-analysis : Compare IC₅₀/EC₅₀ values under standardized conditions (pH, temperature, cell type) .

- SAR-driven optimization : Systematically vary substituents at the 3-position (piperazine) and other isoquinoline positions (e.g., 6- or 8-substituents) to isolate contributions to activity .

- Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions .

Q. What strategies are effective for designing multi-target modulators using 3-(piperazin-1-yl)isoquinoline derivatives?

The piperazine moiety’s flexibility allows dual-target engagement. Examples:

- H1/5-HT2A dual modulators : Incorporate dibenzoazepine/diazepine groups (linked via the piperazine nitrogen) for sleep disorder applications .

- ABCB1/kinase inhibitors : Attach hydrophobic substituents (e.g., benzyloxy groups) to enhance interaction with ABCB1’s transmembrane domains while retaining kinase affinity .

Validate multi-target activity via orthogonal assays (e.g., radioligand binding + ATPase activity measurements).

Q. How can computational methods enhance the design of 3-(piperazin-1-yl)isoquinoline derivatives?

- Molecular docking : Predict binding poses in target proteins (e.g., 5-HT2A receptors) using AutoDock Vina or Schrödinger .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with bioactivity to guide synthesis .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable solubility (LogP < 3) and blood-brain barrier permeability (e.g., for CNS targets) .

Methodological and Data Analysis Questions

Q. How should researchers apply the PICO framework to structure in vivo studies for this compound?

- Population (P) : Define animal models (e.g., Sprague-Dawley rats for neuropharmacology).

- Intervention (I) : Specify dosing regimens (e.g., 10 mg/kg oral administration).

- Comparison (C) : Use positive controls (e.g., trazodone for sleep studies).

- Outcome (O) : Quantify endpoints (e.g., sleep latency reduction via EEG) .

Q. What experimental controls are critical for ensuring reproducibility in stability studies?

- Forced degradation : Expose derivatives to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., piperazine ring oxidation) .

- HPLC-MS monitoring : Track decomposition kinetics and confirm degradation pathways .

- Reference standards : Use certified analogs (e.g., 8-piperazin-1-yl-isoquinoline hydrochloride) for calibration .

Tables for Key Data

| Derivative | Substituent Position | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(Piperazin-1-yl)isoquinoline | 3-position | H1 binding: 12 nM | |

| 6-Chloro-2-piperazin-1-yl-quinoline | 2,6-positions | ABCB1 modulation: 0.8 µM |

| Analytical Parameter | Recommended Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18, 254 nm) | ≥95% peak area |

| Structural confirmation | ¹H NMR (500 MHz, DMSO-d6) | Match theoretical shifts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.